1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine
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Overview
Description
1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutane ring attached to a thiazole ring, which is further substituted with a propan-2-yl group.
Preparation Methods
The synthesis of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-4-(propan-2-yl)thiazole with cyclobutanamine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-[4-(Propan-2-YL)-1,3-thiazol-2-YL]cyclobutan-1-amine can be compared with other similar thiazole derivatives, such as:
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: This compound has a similar thiazole ring structure but differs in the substitution pattern, leading to distinct biological activities.
1-(4-Ethyl-1,3-thiazol-2-yl)methanamine: Another thiazole derivative with variations in the alkyl substituents, which can influence its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutane ring, which can impart unique chemical and biological properties .
Properties
Molecular Formula |
C10H16N2S |
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Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-(4-propan-2-yl-1,3-thiazol-2-yl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H16N2S/c1-7(2)8-6-13-9(12-8)10(11)4-3-5-10/h6-7H,3-5,11H2,1-2H3 |
InChI Key |
HVHALQGQTJEZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2(CCC2)N |
Origin of Product |
United States |
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